Ethylmedetomidine
Description
Ethylmedetomidine is a structural analog and impurity of Medetomidine, a potent α2-adrenergic receptor agonist widely used in veterinary and human medicine for sedation and analgesia . This compound is characterized by the substitution of an ethyl group in its molecular structure, distinguishing it from the parent compound Medetomidine and its enantiomers, such as Dexmedetomidine (the pharmacologically active dextrorotatory isomer) and Levomedetomidine (the less active levorotatory isomer) . While Medetomidine and Dexmedetomidine are clinically utilized, this compound is primarily identified as a synthetic byproduct or impurity during drug manufacturing .
Properties
CAS No. |
2250243-24-2 |
|---|---|
Molecular Formula |
C15H20N2 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
5-[1-(2,3-dimethylphenyl)ethyl]-1-ethylimidazole |
InChI |
InChI=1S/C15H20N2/c1-5-17-10-16-9-15(17)13(4)14-8-6-7-11(2)12(14)3/h6-10,13H,5H2,1-4H3 |
InChI Key |
VTEKAVZFGSVPQU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC=C1C(C)C2=CC=CC(=C2C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Chemical Properties
The table below highlights key structural and chemical differences between Ethylmedetomidine and related compounds:
Key Observations :
- Dexmedetomidine and Levomedetomidine differ in stereochemistry, which critically impacts α2-receptor binding affinity and clinical efficacy .
- Hydroxymedetomidine, a hydroxylated derivative, is a known metabolite with distinct pharmacokinetic properties .
Pharmacological and Clinical Comparisons
Receptor Binding and Selectivity
- Medetomidine/Dexmedetomidine : High α2:α1 adrenergic receptor selectivity (1620:1 for Dexmedetomidine), leading to sedation, analgesia, and sympatholytic effects .
- This compound: No direct clinical data available.
Metabolic Pathways
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